molecular formula C7H17ClN2O2S B11876894 1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride

1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B11876894
M. Wt: 228.74 g/mol
InChI Key: XCGSNYMJHQOBJK-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the propylsulfonyl group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A lactam derivative with diverse biological activities, including antimicrobial and anticancer properties.

    Pyrrolidin-2,5-dione: Known for its anticonvulsant and anti-inflammatory effects.

    Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

1-propylsulfonylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-4-3-7(8)6-9;/h7H,2-6,8H2,1H3;1H

InChI Key

XCGSNYMJHQOBJK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCC(C1)N.Cl

Origin of Product

United States

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